6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-ETHYLPHENYL)AMINE is a complex organic compound that features a triazine ring, a piperazine moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-ETHYLPHENYL)AMINE typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often involving the reaction of a diamine derivative with sulfonium salts.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-ETHYLPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the triazine or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can lead to amine derivatives.
Scientific Research Applications
N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-ETHYLPHENYL)AMINE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit specific molecular targets.
Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound’s interactions with biological systems are explored to understand its potential therapeutic effects and toxicity profiles.
Mechanism of Action
The mechanism of action of N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-ETHYLPHENYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may induce cell cycle arrest and apoptosis in cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-AMINO-6-{[4-(3-BROMOPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-ETHYLPHENYL)AMINE
- N-(4-AMINO-6-{[4-(3-FLUOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-ETHYLPHENYL)AMINE
Uniqueness
The uniqueness of N-(4-AMINO-6-{[4-(3-CHLOROPHENYL)PIPERAZINO]METHYL}-1,3,5-TRIAZIN-2-YL)-N-(4-ETHYLPHENYL)AMINE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-chlorophenyl group, for example, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H26ClN7 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H26ClN7/c1-2-16-6-8-18(9-7-16)25-22-27-20(26-21(24)28-22)15-29-10-12-30(13-11-29)19-5-3-4-17(23)14-19/h3-9,14H,2,10-13,15H2,1H3,(H3,24,25,26,27,28) |
InChI Key |
KGOQDRNWMFQPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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